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Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-
(Methylthio)quinazoline. Due to the limited availability of direct experimental data for this
specific molecule in peer-reviewed literature, this document synthesizes information from
computational predictions, established chemical principles of the quinazoline scaffold, and
experimental data from closely related analogs. This guide covers physicochemical properties,
proposed synthesis methodologies, expected spectral characteristics, and potential biological
activities, offering a valuable resource for researchers interested in this heterocyclic compound.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the
core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a
wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial,
and antiviral properties.[2] The introduction of a methylthio group at the 4-position of the
guinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and
metabolic stability, thereby modulating its biological activity and potential as a therapeutic
agent. This guide aims to provide a detailed understanding of the chemical characteristics of 4-
(Methylthio)quinazoline.
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Physicochemical Properties

While experimental data for the physical properties of 4-(Methylthio)quinazoline are not
readily available in the literature, computational predictions provide valuable insights into its
molecular characteristics.

Property Value Source
Molecular Formula CoHsN2S PubChem][3]
Molecular Weight 176.24 g/mol PubChem|[3]
CAS Number 13182-59-7 PubChem|[3]
XLogP3 1.8 PubChem][3]
Hydrogen Bond Donor Count 0 PubChem|[3]
Hydrogen Bond Acceptor

Count 3 PubChem|[3]
Rotatable Bond Count 1 PubChem][3]
Topological Polar Surface Area  51.1 A2 PubChem|[3]
Predicted Boiling Point 387.7+£34.0 °C ChemicalBook[4]
Predicted Density 1.39 + 0.1 g/cm3 ChemicalBook[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(Methylthio)quinazoline is not
explicitly documented in the reviewed literature. However, based on established synthetic
routes for analogous 4-thioether substituted quinazolines, two primary methods can be
proposed.

Proposed Synthesis from Quinazoline-4-thione

This method involves the S-alkylation of quinazoline-4-thione with a suitable methylating agent.

Reaction Scheme:
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Figure 1: Proposed synthesis of 4-(Methylthio)quinazoline from Quinazoline-4-thione.
Detailed Experimental Protocol:

Preparation of Reactants: To a solution of quinazoline-4-thione (1 equivalent) in a suitable
polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1 to
1.5 equivalents), for instance, potassium carbonate (K2COs) or sodium hydride (NaH).

Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure the

formation of the thiolate anion.

Addition of Methylating Agent: Add methyl iodide (CHsl) or dimethyl sulfate ((CH3)2S0a4) (1.1
to 1.5 equivalents) dropwise to the reaction mixture.

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room
temperature to 80°C and monitor the reaction progress using thin-layer chromatography
(TLC).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature
and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed
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with water, and dried. Further purification can be achieved by recrystallization from a suitable
solvent like ethanol or by column chromatography on silica gel.

Proposed Synthesis from 4-Chloroquinazoline

This alternative route involves the nucleophilic substitution of the chlorine atom in 4-
chloroquinazoline with a methylthiolate source.

Reaction Scheme:

4-Chloroquinazoline

Sodium thiomethoxide (NaSCH3) —> 4-(Methylthio)quinazoline

Solvent (e.g., DMF, Ethanol)

Click to download full resolution via product page
Figure 2: Proposed synthesis of 4-(Methylthio)quinazoline from 4-Chloroquinazoline.
Detailed Experimental Protocol:

e Preparation of Reactants: Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent
like DMF or ethanol.

o Addition of Nucleophile: Add sodium thiomethoxide (NaSCHs) (1.1 to 1.5 equivalents) to the

solution.

e Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
(e.g., 50-60°C) and monitor its progress by TLC.
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e Work-up and Purification: Once the reaction is complete, quench the reaction with water and
extract the product with an organic solvent such as ethyl acetate. Wash the organic layer
with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.

Spectral Properties

Direct experimental spectral data for 4-(Methylthio)quinazoline is not available in the
searched literature. However, the expected spectral characteristics can be predicted based on
the analysis of its structure and comparison with related quinazoline derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons
of the quinazoline ring system and the methylthio group.

Expected Chemical Shift

Proton Multiplicity
(3, ppm)

H-2 ~8.5-9.0 S

H-5 ~8.0-8.2 d

H-6, H-7 ~7.5-7.9 m

H-8 ~7.9-8.1 d

-SCHs ~2.5-3.0 S

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the
molecule.
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Carbon Expected Chemical Shift (d, ppm)
C-2 ~150-155

C-4 ~160-165

C-4a ~120-125

C-5 ~125-130

C-6 ~125-130

C-7 ~130-135

c-8 ~120-125

C-8a ~150-155

-SCHs ~15-20

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N

bonds.
Functional Group Expected Wavenumber (cm™?)
Aromatic C-H stretch 3000-3100
C=N stretch 1600-1650
C=C stretch (aromatic) 1450-1600
C-S stretch 600-800

Mass Spectrometry

In a mass spectrum, 4-(Methylthio)quinazoline is expected to show a prominent molecular ion
peak (M*) corresponding to its molecular weight.
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lon Expected m/z
[M]* 176
[M+H]* 177

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of 4-(Methylthio)quinazoline have been
identified, the broader class of quinazoline derivatives is well-known for a wide range of
pharmacological effects. Thioether-substituted quinazolines, in particular, have shown promise
as anticancer agents.[5]

Potential Anticancer Activity

Many 4-substituted quinazoline derivatives are known to act as inhibitors of various protein
kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth
Factor Receptor (VEGFR).[6] The methylthio group at the 4-position could potentially interact
with the active sites of these enzymes. Additionally, some quinazoline derivatives have been
investigated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases
(HDAC), which are crucial targets in cancer therapy.[1]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, 4-(Methylthio)quinazoline could potentially
modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A
hypothetical representation of how a quinazoline derivative might inhibit the EGFR signaling
pathway is shown below.
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Figure 3: Hypothetical inhibition of the EGFR signaling pathway by 4-(Methylthio)quinazoline.

Conclusion

4-(Methylthio)quinazoline is a heterocyclic compound with potential for further investigation in
the field of medicinal chemistry. While direct experimental data on its properties are scarce, this
guide provides a comprehensive overview based on computational predictions and the well-
established chemistry of the quinazoline scaffold. The proposed synthetic routes offer a
practical approach for its preparation, and the predicted spectral data will be instrumental in its
characterization. The potential for this molecule to interact with key biological targets,
particularly in the context of cancer, warrants further experimental validation. This guide serves
as a foundational resource to stimulate and support future research on 4-
(Methylthio)quinazoline and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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